molecular formula C14H11ClN4O B1417746 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-33-8

1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1417746
M. Wt: 286.71 g/mol
InChI Key: PQZPOQRICOBENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a derivative of pyrazolo[3,4-d]pyridazine . It has been studied for its potential antiviral properties, particularly against the Zika virus (ZIKV) .


Synthesis Analysis

The synthesis of this compound involves starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold . A series of derivatives were synthesized and their ability to interfere with ZIKV infection was evaluated using a cell-based phenotypic assay .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyridazine scaffold . This scaffold is particularly important in medicinal chemistry due to its diverse biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is part of a group of new 1H-pyrazole, pyridazin-3(2H)-one derivatives prepared through various chemical reactions, with their structures characterized using elemental analyses, mass, IR, 1H, and 13C NMR spectra (Akbas & Aslanoğlu, 2006).

Anticancer and Antimicrobial Potential

  • Novel pyrazole derivatives, including variants of the compound , have shown potential as antimicrobial and anticancer agents. Some derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar & Al-Hussain, 2016).

Application in Color Assessment and Dyeing

  • Derivatives of this compound have been used in the synthesis of disperse dyes for polyester fabrics, displaying various hues and possessing specific absorption spectral characteristics and fastness properties (Deeb, El-Hossami & Abdelgawad, 2014).

Molecular Docking Studies

  • Molecular docking studies of derivatives including this compound show promise in the context of overcoming microbe resistance to pharmaceutical drugs, especially due to their antimicrobial activities (Katariya, Vennapu & Shah, 2021).

Safety And Hazards

The safety and hazards of this compound were evaluated through the brine shrimp lethality bioassay . Some derivatives showed median lethal dose values in a range of 87.2–100.3 μg/mL .

Future Directions

The future directions for this compound involve further exploration of its antiviral properties. The top 20 hits were identified as prospective inhibitors of NS2B-NS3 protease, and six of them were confirmed for their stability with the protease via redocking and molecular dynamics simulations . This suggests potential for further development and optimization of this compound for antiviral applications.

properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZPOQRICOBENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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